Cas no 1189972-46-0 (3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)

3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one structure
1189972-46-0 structure
Product Name:3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
CAS No:1189972-46-0
MF:C21H15N5O2S
MW:401.441102266312
CID:5343885
Update Time:2025-05-18

3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Chemical and Physical Properties

Names and Identifiers

    • 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
    • HMS3521A09
    • 3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
    • 3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
    • 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
    • Inchi: 1S/C21H15N5O2S/c27-18(16-12-22-17-9-5-4-8-15(16)17)13-29-21-24-23-19-20(28)25(10-11-26(19)21)14-6-2-1-3-7-14/h1-12,22H,13H2
    • InChI Key: ZFMWFTRIGGURGD-UHFFFAOYSA-N
    • SMILES: S(CC(C1=CNC2C=CC=CC1=2)=O)C1=NN=C2C(N(C3C=CC=CC=3)C=CN21)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 668
  • XLogP3: 3
  • Topological Polar Surface Area: 109

3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Pricemore >>

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F3411-5451-2μmol
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Additional information on 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Comprehensive Analysis of 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 1189972-46-0)

The compound 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, identified by its CAS number 1189972-46-0, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines an indole moiety, a triazolopyrazine core, and a phenyl group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymatic pathways, particularly in the context of kinase inhibition and signal transduction modulation.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapeutics. The unique scaffold of 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one positions it as a promising candidate for modulating protein-protein interactions (PPIs) and allosteric binding sites. Its sulfanyl linker enhances molecular flexibility, potentially improving binding affinity and selectivity—a critical factor in reducing off-target effects in therapeutic applications.

The synthesis of CAS 1189972-46-0 involves multi-step organic reactions, including cyclocondensation and thioetherification, which are frequently discussed in academic forums and patent literature. Given the growing interest in green chemistry, researchers are also investigating eco-friendly synthetic routes for this compound, such as catalyst-free or microwave-assisted methodologies. These approaches align with the broader industry shift toward sustainable drug development practices.

From a pharmacological perspective, the indole-triazolopyrazine hybrid structure of this compound has drawn parallels to known antineoplastic and anti-inflammatory agents. Preliminary in silico studies suggest its potential in targeting BRD4 and PI3K/mTOR pathways—key players in oncology research. However, rigorous in vitro and in vivo validations are ongoing to elucidate its exact mechanism of action and therapeutic window.

Analytical characterization of 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically employs HPLC-MS, NMR spectroscopy, and X-ray crystallography. These techniques confirm its high purity (>98%) and crystalline properties, which are crucial for reproducibility in biological assays. The compound’s logP and solubility profiles further indicate suitability for oral bioavailability studies—a hot topic in modern drug formulation research.

As the scientific community continues to explore polypharmacology strategies, multi-target compounds like CAS 1189972-46-0 gain prominence. Its structural features enable potential dual inhibition of histone deacetylases (HDACs) and tyrosine kinases, addressing complex diseases like fibrosis and autoimmune disorders. This aligns with trending searches on "next-generation multifunctional drugs" and "polypharmacology in drug repurposing."

In conclusion, 3-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exemplifies the convergence of medicinal chemistry and computational biology. With its versatile scaffold and emerging therapeutic relevance, this compound is poised to contribute significantly to the development of targeted therapies in the coming decade. Ongoing research will likely uncover additional applications, particularly in the realms of neurodegeneration and metabolic diseases—areas dominating current biomedical inquiries.

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